2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
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Overview
Description
2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core, substituted with a 2-fluorophenyl group and a 4-methylpiperazin-1-yl group. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the attachment of the 4-methylpiperazin-1-yl group to the quinazoline core. This can be achieved through a nucleophilic substitution reaction using 4-methylpiperazine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and reaction temperatures to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets involved in cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)pyrimidine
- 2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)benzimidazole
- 2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)quinoline
Uniqueness
2-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity. The presence of the 2-fluorophenyl group enhances its binding affinity to certain molecular targets, while the 4-methylpiperazin-1-yl group improves its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4/c1-23-10-12-24(13-11-23)19-15-7-3-5-9-17(15)21-18(22-19)14-6-2-4-8-16(14)20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEYYNAOVQVUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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